molecular formula C22H20Cl2N6O4S2 B2841770 N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide CAS No. 873001-80-0

N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide

Cat. No.: B2841770
CAS No.: 873001-80-0
M. Wt: 567.46
InChI Key: HTNNROAIEFXVSN-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer applications . The 6-position of the core is linked via a sulfanyl bridge to an acetamide side chain, terminating in a 3,4-dichlorophenyl group. The 4-methoxybenzenesulfonamidoethyl group may balance solubility and metabolic stability, critical for oral bioavailability .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N6O4S2/c1-34-15-3-5-16(6-4-15)36(32,33)25-11-10-20-28-27-19-8-9-22(29-30(19)20)35-13-21(31)26-14-2-7-17(23)18(24)12-14/h2-9,12,25H,10-11,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNNROAIEFXVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents, leading to variations in physicochemical and biological properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Substituents Acetamide/Sulfonamide Modifications Inferred Biological Activity Key References
Target Compound 3-[2-(4-Methoxybenzenesulfonamido)ethyl] N-(3,4-Dichlorophenyl) acetamide Likely kinase/enzyme inhibition
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-(4-Chlorophenyl) N-(4-Acetamidophenyl) acetamide Kinase inhibition (hypothesized)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl N-(4-Ethoxyphenyl) acetamide Anticancer (triazolo-pyridazines)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 5-(4-Chlorophenyl)-4-(4-Methylphenyl) N-(3,4-Difluorophenyl) acetamide Antimicrobial/antifungal activity
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 3-Unsubstituted Acetamide (no aryl substituent) Baseline scaffold for SAR studies

Key Observations :

The 4-methoxybenzenesulfonamidoethyl group in the target compound introduces a sulfonamide moiety absent in most analogs, which may improve selectivity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases .

Structural Similarity and Virtual Screening :

  • Methods for compound similarity comparison (e.g., Tanimoto coefficients, pharmacophore mapping) emphasize the importance of core scaffold alignment and substituent polarity . The target compound’s unique sulfonamide-ethyl chain distinguishes it from simpler acetamide derivatives (e.g., ), suggesting divergent biological targets.

Metabolic and Solubility Considerations: The 4-methoxy group in the target compound may enhance metabolic stability compared to non-ether-containing analogs (e.g., ’s difluorophenyl derivative), as methoxy groups resist oxidative degradation .

Research Findings and Implications

  • Kinase Inhibition : Triazolo-pyridazines with sulfonamide groups (e.g., ) show activity against kinases like VEGF-R2, suggesting the target compound may share this mechanism .
  • Anticancer Potential: Methyl- or ethoxy-substituted triazolo-pyridazines () exhibit cytotoxicity in vitro, implying the target’s dichlorophenyl and sulfonamide groups could amplify this effect .
  • Antimicrobial Activity : Fluorophenyl and chlorophenyl derivatives () demonstrate moderate antifungal activity, though the target’s bulky sulfonamide may shift selectivity .

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